tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate
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Overview
Description
tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Quinazoline Moiety: The quinazoline ring is introduced through a condensation reaction with an appropriate reagent.
Bromination: The bromine atom is introduced via a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Spiro Formation: The spiro connection is formed through a cyclization reaction that links the piperidine and quinazoline rings.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be the corresponding alcohol.
Oxidation: The major products would be oxidized derivatives of the original compound.
Scientific Research Applications
tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
tert-Butyl 6’-bromo-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxylate is unique due to its spiro structure, which imparts distinct chemical and biological properties. The presence of both piperidine and quinazoline rings, along with the tert-butyl protection, makes it a versatile compound for various applications.
Properties
CAS No. |
947015-75-0 |
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Molecular Formula |
C17H22BrN3O3 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
tert-butyl 6-bromo-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22BrN3O3/c1-16(2,3)24-15(23)21-8-6-17(7-9-21)19-13-5-4-11(18)10-12(13)14(22)20-17/h4-5,10,19H,6-9H2,1-3H3,(H,20,22) |
InChI Key |
ALFZDHAFPXOYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC3=C(C=C(C=C3)Br)C(=O)N2 |
Origin of Product |
United States |
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